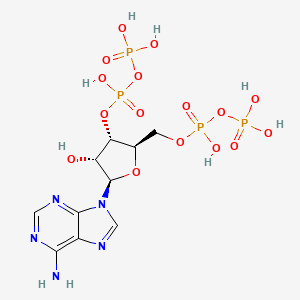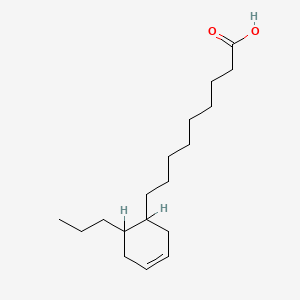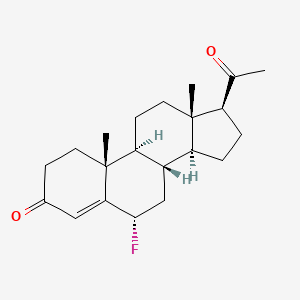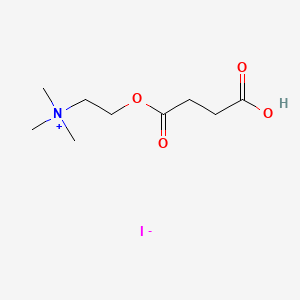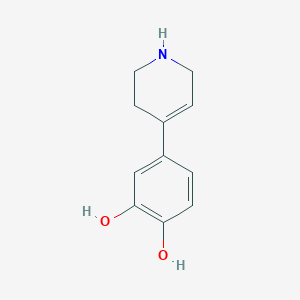
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,3,6-tetrahydropyridin-4-yl)benzene-1,2-diol is a member of catechols.
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation
The catalytic hydrogenation of related compounds to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol has been extensively studied. Ž. Jelčić, Z. M. Samardžić, and S. Zrnčević (2016) researched the hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. They found that solvents strongly influence the hydrogenation on a Pt/C catalyst, with the best relationship established between the fractal kinetic index and solvent H-bond acceptor ability (Jelčić et al., 2016). Similarly, S. Zrnčević (2015) investigated the liquid-phase hydrogenation of a related compound over a 5% Pt/C industrial catalyst, focusing on the kinetics and mass transfer in the process (Zrnčević, 2015).
Synthesis and Characterization
I. Kaya, Seda Öksüzgülmez, and Hüsnü Güzel (2008) synthesized Poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and characterized it through various techniques. They focused on its thermal degradation and electrical conductivity, which could be relevant for applications in material science (Kaya et al., 2008).
Electrochemical Studies
M. Mazloum‐Ardakani et al. (2012) conducted an electrochemical study of Catechol derivatives, closely related to this compound. They explored the synthesis of new Benzofuran derivatives, a process that could have implications in organic synthesis and pharmaceutical research (Mazloum‐Ardakani et al., 2012).
Antibacterial and Antifungal Agents
B. Narayana et al. (2006) synthesized and characterized new derivatives similar to this compound and studied their antibacterial and antifungal activities. This research provides a foundation for developing new therapeutic agents against various bacterial and fungal infections (Narayana et al., 2006).
Fluorescent Sensor for Dopamine
Raghvi Khattar and P. Mathur (2013) developed a new fluorescent sensor for 4-(2-aminoethyl)benzene-1,2-diol using a copper(II) complex, demonstrating the potential of related compounds in biochemical sensing and analysis (Khattar & Mathur, 2013).
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H13NO2/c13-10-2-1-9(7-11(10)14)8-3-5-12-6-4-8/h1-3,7,12-14H,4-6H2 |
InChI-Schlüssel |
AKKRSTJTLDPQNP-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
C1CNCC=C1C2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


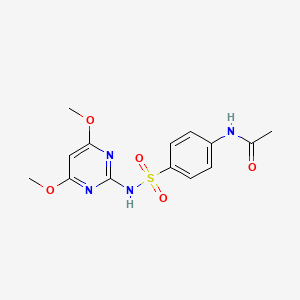
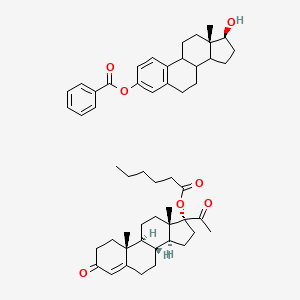
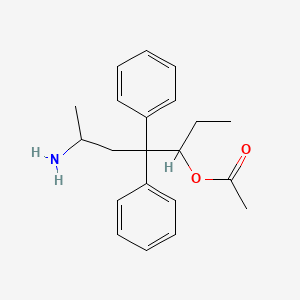

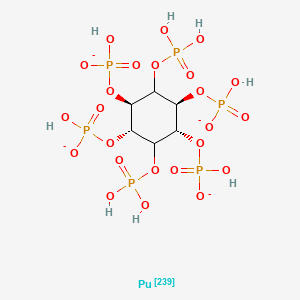
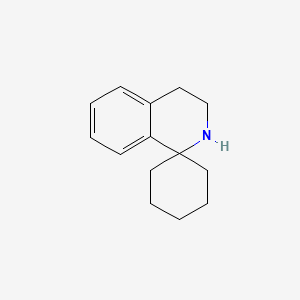
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
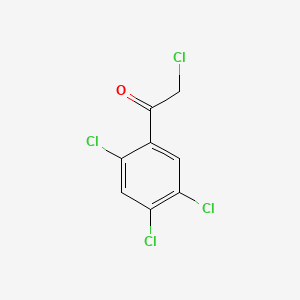
![[(2r,3s,4r,5r)-5-(6-Azanyl-8-Oxo-7h-Purin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1212023.png)
